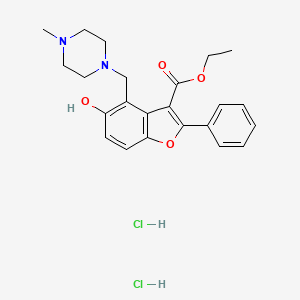

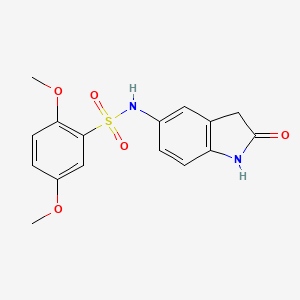

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound used in scientific research. It is also known as a TNAP Inhibitor, controlling the biological activity of TNAP . This small molecule/inhibitor is primarily used for Cell Structure applications .

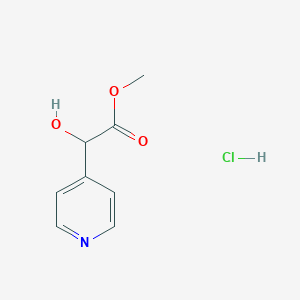

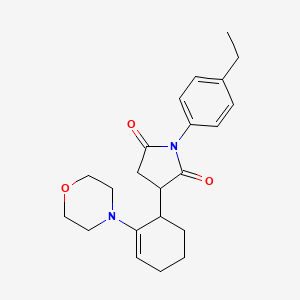

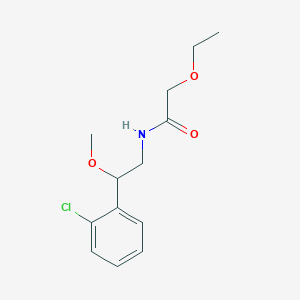

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C17H16N2O4S . The molecular weight is 344.38 .Physical And Chemical Properties Analysis

The compound is a solid form . It is white in color and soluble in DMSO at 50 mg/mL . It should be stored at a temperature between 2-8°C . It should be protected from light and is okay to freeze .Scientific Research Applications

Hallucinogens Pharmacology and Toxicity

Halberstadt (2017) discussed the pharmacology and toxicity of N-benzylphenethylamine (NBOMe) hallucinogens, which are 2,5-dimethoxy-substituted phenethylamines. The paper focuses on the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of NBOMe hallucinogens, noting that these compounds have a marked increase in 5-HT2A-binding affinity and hallucinogenic potency. The study also mentions that NBOMe-induced rhabdomyolysis is a relatively common complication of severe NBOMe toxicity, potentially linked to NBOMe-induced seizures, hyperthermia, and vasoconstriction (Halberstadt, 2017).

New Psychoactive Substances and Serotonin Syndrome

Schifano et al. (2021) performed a systematic review of the association between new psychoactive substances (NPS), including psychedelic phenethylamines like 2C-I and 25I-NBOMe, and the onset of Serotonin Syndrome (SS). The review found that several NPS are implicated in SS occurrence, emphasizing the need for clinicians to be aware of NPS potential risks and the severe consequences of their recreational use (Schifano et al., 2021).

Psychedelics as Anti-inflammatory Agents

Flanagan and Nichols (2018) discussed the emerging therapeutic area of psychedelics, such as psilocybin, as anti-inflammatory agents. The paper highlights the role of 5-HT2A receptor activation in producing potent anti-inflammatory effects in animal models of human inflammatory disorders at sub-behavioral levels. It reviews the potential mechanisms by which 5-HT2A agonists produce their therapeutic effects, suggesting that psychedelics regulate inflammatory pathways via novel mechanisms (Flanagan & Nichols, 2018).

NBOMe Hallucinogens: Toxicity and Complications

A systematic review by Nikolaou et al. (2016) focused on 25C-NBOMe, a highly potent and recently emerged N-benzyl derivative of psychedelic chloro-substituted dimethoxy-phenethylamine. The review provides significant information on the chemistry, availability, pharmacology, and toxicology of 25C-NBOMe, highlighting the increase in intoxications and fatalities related to its use (Nikolaou et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms (hCAI, II, IX, and XII) and protein kinases . Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It shows promising inhibitory effects on hCA XII . It also inhibits a panel of protein kinases (RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF), showing % inhibition of 74%, 31%, 62%, 40%, 73%, 74%, 59%, and 69%, respectively .

Biochemical Pathways

The inhibition of carbonic anhydrase and protein kinases affects multiple biochemical pathways. Carbonic anhydrases play a role in maintaining pH and fluid balance, while protein kinases are involved in signal transduction pathways . The inhibition of these enzymes can disrupt these pathways, leading to various downstream effects.

Result of Action

The compound has shown significant antiproliferative activity against NCI-60 cell lines, with mean growth inhibition of 61.83% and IC50 values of 4.39, 1.06, and 0.34 nM against MCT-7, DU 145, and HCT-116 cell lines, respectively . This suggests that the compound may have potential as an anticancer agent.

Future Directions

Properties

IUPAC Name |

2,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-12-4-6-14(23-2)15(9-12)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUUCMHYYBKWFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)

![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)

![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)